
Methylisonicotinate-N-oxide
Overview
Description
Methylisonicotinate-N-oxide (CAS: 3783-38-8) is a pyridine derivative with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol . Structurally, it consists of a pyridine ring substituted with a methyl ester group at the 4-position and an N-oxide functional group at the 1-position. Its crystal structure, determined via X-ray diffraction, reveals intermolecular hydrogen bonding between the N-oxide oxygen and adjacent methyl groups, contributing to its solid-state stability . The compound is commercially available for research purposes, offered in quantities ranging from 1g to 100g .
Preparation Methods
Synthesis of Methyl Isonicotinate
Method Overview :
The primary route for synthesizing methyl isonicotinate, a precursor to methyl isonicotinate-N-oxide, involves esterification of isonicotinic acid with methanol under acidic conditions. This method is well-documented and yields high purity products suitable for further oxidation steps.
Step | Reagents & Conditions | Yield | Notes |
---|---|---|---|
1 | Isonicotinic acid (0.1 mol), sulfuric acid (0.12 mol), anhydrous methanol (0.12 mol), reflux | 80% | The reaction occurs in a 150 ml flask, with the mixture heated to reflux. Post-reaction, solvent removal and water washing yield methyl isonicotinate. |
Research Findings :
Liu et al. (2017) detailed this route, emphasizing the importance of reflux conditions and acid catalysis to achieve optimal esterification efficiency.
Oxidation to Methyl Isonicotinate-N-oxide
Direct Oxidation with Organic Peracids :
The most common and efficient method involves oxidizing methyl isonicotinate using peracids, notably m-chloroperbenzoic acid (m-CPBA). This reagent offers high selectivity and yields, although safety and cost considerations are relevant for scale-up.
Reagent | Solvent | Temperature | Yield | Comments |
---|---|---|---|---|
m-CPBA | Dichloromethane (DCM) | Room temperature | Up to 87% | Typically used in excess (1.2 equivalents), with reaction monitored via TLC. |
Notes :
- The oxidation mechanism involves electrophilic attack on the nitrogen atom, forming the N-oxide.
- Side reactions, such as oxidation of other heteroatoms, are minimized by controlling reaction parameters and reagent purity.
Alternative Oxidants :
Hydrogen peroxide (H₂O₂) in combination with catalysts or in situ generated peracids can also be employed, offering a more cost-effective and environmentally friendly approach, though often with slightly lower yields or longer reaction times.
Intramolecular and Intermolecular Synthesis Approaches
Ring-formation and Heterocyclic Synthesis :
Some research explores intramolecular cyclization to form heterocyclic N-oxides, which can be adapted for methyl isonicotinate derivatives. These methods involve multi-step processes, including halogenation, nucleophilic substitution, and oxidation steps, with careful control of reaction conditions to prevent over-oxidation or side reactions.
Summary of Key Data
Synthesis Method | Reagents | Conditions | Yield | Advantages | Limitations |
---|---|---|---|---|---|
Esterification | Isonicotinic acid, methanol, sulfuric acid | Reflux | 80% | Simple, high yield | Requires purification |
Oxidation with m-CPBA | Methyl isonicotinate, m-CPBA | Room temp, inert solvent | Up to 87% | High selectivity, efficiency | Cost, safety concerns |
Alternative oxidation | H₂O₂, catalysts | Mild conditions | Variable | Environmentally friendly | Longer reaction times |
Chemical Reactions Analysis
Methylisonicotinate-N-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with nucleophiles, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyridine derivatives and other functionalized compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Methylisonicotinate-N-oxide has been identified as a potential precursor in the synthesis of various pharmaceutical compounds. The N-oxide group enhances the solubility and bioavailability of drugs, making it an attractive candidate for prodrug formulations. For instance, the structural modifications involving MINO have led to the development of compounds with significant biological activities, including antibacterial and anticancer properties .
2. Prodrugs
The N-oxide functionality is pivotal in designing hypoxia-activated prodrugs. These compounds are selectively activated in low oxygen environments, such as tumors, thereby minimizing side effects on healthy tissues. Research indicates that derivatives of MINO can be engineered to release active therapeutic agents under hypoxic conditions .
3. Antimicrobial Activity
Studies have demonstrated that certain N-oxide derivatives exhibit antimicrobial properties against various pathogens. For example, long-chained alkylamine-N-oxides derived from MINO have shown effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
Synthetic Organic Chemistry Applications
1. Synthesis of Complex Molecules
MINO serves as a versatile building block in organic synthesis. It can undergo various reactions, including nucleophilic substitutions and oxidation processes, to form more complex structures. The Reissert-Henze reaction involving MINO has been utilized to synthesize intermediates for pharmaceutical compounds, highlighting its utility in drug discovery .
2. Oxidation Reactions
The compound is also employed as an oxidizing agent in synthetic pathways. Its ability to facilitate oxidation reactions makes it valuable in producing other N-oxides or functionalized heterocycles. The use of MINO in these contexts has been documented to enhance reaction yields and selectivity .
Materials Science Applications
1. Ferroelectric and Nonlinear Optical Materials
Recent studies have explored the use of this compound in developing materials with ferroelectric and nonlinear optical properties. The unique electronic characteristics imparted by the N-oxide group contribute to the stability and performance of these materials under varying conditions .
2. Biocompatible Polymers
Due to its favorable biocompatibility profile, MINO is being investigated for use in creating non-immunogenic polymeric materials. These polymers can serve as drug delivery systems or coatings for medical devices, leveraging the stealth characteristics of N-oxides to evade immune detection while delivering therapeutic agents effectively .
Case Studies
Mechanism of Action
The mechanism of action of Methylisonicotinate-N-oxide involves its ability to act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of its nucleophilic part towards various reactions with electrophiles . This activation mechanism allows the compound to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved in its action depend on the specific application and the nature of the reaction it is involved in.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methylisonicotinate-N-oxide belongs to a family of substituted pyridines. Below is a detailed comparison with key analogs, focusing on molecular features, stability, and applications.
Structural and Molecular Properties
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|
This compound | 3783-38-8 | C₇H₇NO₃ | 153.14 | Methyl ester, N-oxide |
2-Aminonicotinic acid | 5345-47-1 | C₆H₆N₂O₂ | 138.13 | Amino, carboxylic acid |
3-Aminoisonicotinic acid | 7579-20-6 | C₆H₆N₂O₂ | 138.13 | Amino, carboxylic acid |
Methyl nicotinate-N-oxide | Not provided | C₇H₇NO₃ | 153.14 | Methyl ester, N-oxide (3-position) |
Methyl 5-amino-2-methoxyisonicotinate | 1368183-31-6 | C₈H₁₀N₂O₃ | 182.18 | Amino, methoxy, methyl ester |
Key Observations :
- Functional Group Variations : this compound and Methyl nicotinate-N-oxide share identical molecular formulas but differ in the position of the N-oxide group (1- vs. 3-position on the pyridine ring) . This positional isomerism may influence hydrogen-bonding patterns and reactivity.
- Amino vs. Ester Groups: 2-Aminonicotinic acid and 3-Aminoisonicotinic acid replace the ester group with a carboxylic acid and amino group, significantly altering polarity and solubility .
Stability and Reactivity
- This compound: Stable under recommended storage conditions but incompatible with strong oxidizers, acids, or bases. Hazardous decomposition products include NOₓ, CO, and CO₂ under extreme conditions (e.g., combustion) .
- Methyl Nicotinate-N-oxide : Expected to exhibit similar stability to this compound due to shared functional groups, but positional differences in the N-oxide could affect thermal stability.
Analytical Characterization
- This compound : Characterized via X-ray crystallography , with supplemental analytical methods (e.g., NMR, FTIR) implied by commercial listings .
- Methyl 5-amino-2-methoxyisonicotinate: Explicitly validated using LCMS, GCMS, and NMR, reflecting stringent quality control for pharmaceutical applications .
Biological Activity
Methylisonicotinate-N-oxide (Me-IN) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is derived from isonicotinic acid, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide. This modification can significantly alter the compound's biological activity. The N-oxide functional group is known to mimic nitric oxide (NO), which plays a crucial role in various physiological processes, including vasodilation and neurotransmission .
Biological Activity Overview
-
Antimicrobial Activity :
- This compound has been investigated for its antimicrobial properties. Studies have shown that related compounds exhibit varying degrees of activity against different bacterial strains, including Staphylococcus aureus and Escherichia coli. However, specific data on Me-IN's antimicrobial efficacy remains limited.
-
Cytotoxicity :
- Research on metal complexes containing methylisonicotinate has revealed insights into its cytotoxic potential. For instance, a study evaluating the cytotoxicity of various ruthenium complexes demonstrated that those incorporating Me-IN exhibited lower cytotoxicity compared to other ligands. The IC50 values for these complexes were reported to be greater than 100 µM, indicating a relatively low cytotoxic effect on human breast adenocarcinoma cells (MCF-7) under specific conditions .
-
Antitubercular Activity :
- Compounds similar to this compound have shown promise in treating tuberculosis. A study synthesized several N-oxide-containing compounds and assessed their antitubercular potential against Mycobacterium tuberculosis. One derivative demonstrated significant activity with MIC90 values below 10 µM, indicating that modifications to the N-oxide structure can enhance efficacy against this pathogen .
The biological activity of this compound can be attributed to several mechanisms:
- Nitric Oxide Mimicry : The N-oxide group may facilitate the generation of reactive nitrogen species, contributing to its antimicrobial and cytotoxic effects.
- Enzymatic Reduction : Under hypoxic conditions, N-oxides can be reduced enzymatically to form hydroxyl radicals, which can damage cellular components and enhance cytotoxicity .
- Interaction with Biological Targets : Studies suggest that N-oxides may interact with various biological targets, including enzymes involved in drug metabolism and microbial resistance mechanisms.
Table 1: Cytotoxicity of Methylisonicotinate Complexes
Complex | Log P | IC50 (µM) Before Irradiation | IC50 (µM) After Irradiation |
---|---|---|---|
[RuNO(Me-inic)2(NO)2OH] | -0.44 ± 0.07 | >100 | >100 |
[RuNO(Et-inic)2(NO2)2OH] | 0.51 ± 0.06 | 6.0 ± 0.1 | 5.4 ± 0.7 |
[RuNO(Me-nic)2(NO2)2OH] | -0.50 ± 0.03 | 44.2 ± 3.0 | 52.2 ± 1.3 |
Table 2: Antitubercular Activity of Related Compounds
Compound ID | MIC90 (µM) Active Mtb | MIC90 (µM) Non-replicating Mtb |
---|---|---|
Compound A | 1.10 | 6.62 |
Compound B | 4.00 | 12.00 |
Case Studies
-
Cytotoxicity Study :
In a study involving ruthenium complexes with methylisonicotinate, researchers found that complexation altered the lipophilicity and subsequently affected cytotoxicity against MCF-7 cells. The study highlighted the importance of structural modifications in enhancing or mitigating biological effects . -
Antitubercular Investigation :
A series of N-oxide derivatives were synthesized and tested for their ability to inhibit Mtb. The most promising compound exhibited potent activity with MIC90 values significantly lower than those of existing antitubercular agents, suggesting that Me-IN derivatives could serve as leads for new therapies against tuberculosis .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing Methylisonicotinate-N-oxide with high purity?
To optimize synthesis, use inert atmospheric conditions (e.g., nitrogen or argon) to prevent oxidation byproducts, and employ reflux systems with controlled temperature gradients. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol can enhance purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, mobile phase: methanol/water 70:30) . For handling hygroscopic or air-sensitive intermediates, use Schlenk-line techniques .
Q. How should researchers characterize the structural and functional properties of this compound?
Combine spectroscopic and chromatographic methods:
- NMR (¹H, ¹³C, DEPT-135) to confirm the N-oxide moiety and methyl/isonicotinate substituents.
- FT-IR to identify characteristic peaks (e.g., N-O stretch ~1250–1350 cm⁻¹).
- Mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography for definitive stereochemical analysis (if crystals are obtainable).
Document all data with error margins and reference against known spectra of analogous N-oxides .
Q. What safety protocols are critical during this compound handling?
- Use fume hoods with >0.5 m/s airflow to minimize inhalation exposure.
- Wear nitrile gloves (tested for permeation resistance to polar solvents) and safety goggles compliant with ANSI Z87.1.
- Store in amber glass containers under argon at –20°C to prevent degradation. Avoid proximity to oxidizers (e.g., peroxides) and metal catalysts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Systematic review : Compare datasets using PRISMA guidelines, focusing on assay conditions (e.g., cell lines, exposure durations).
- Dose-response validation : Replicate studies across multiple models (e.g., in vitro HepG2 cells, in vivo zebrafish embryos) with standardized OECD protocols.
- Statistical analysis : Apply Fisher’s exact test or Cohen’s kappa to quantify inter-study variability. Address confounding factors like solvent choice (DMSO vs. saline) .
Q. What computational models are suitable for predicting this compound’s reactivity in novel reactions?
- DFT calculations (B3LYP/6-31G* basis set) to map electron density and predict nucleophilic/electrophilic sites.
- Molecular dynamics simulations (AMBER force field) to study solvation effects and transition states.
- Validate predictions experimentally via kinetic isotope effects (KIEs) or Hammett plots .
Q. How can degradation pathways of this compound be elucidated under environmental conditions?
- Photolysis studies : Use UV-Vis spectrophotometry (λ = 254 nm) in aqueous buffers (pH 4–9) to track degradation kinetics.
- LC-MS/MS to identify intermediates (e.g., hydroxylated derivatives or demethylated products).
- QSAR modeling to correlate structural features with persistence (e.g., BIOWIN3 estimates) .
Q. What strategies mitigate data variability in high-throughput screening assays involving this compound?
- Plate normalization : Include Z’-factor controls (>0.5) to validate assay robustness.
- Replicate design : Use triplicate wells with randomized plate layouts to minimize positional bias.
- Data preprocessing : Apply LOESS smoothing or Grubbs’ test to remove outliers. Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. Methodological Guidance for Data Interpretation
Q. How should researchers assess the thermal stability of this compound during storage?
- Conduct differential scanning calorimetry (DSC) at 5°C/min to identify decomposition exotherms.
- Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC purity checks.
- Correlate degradation products (e.g., isonicotinic acid) via GC-MS headspace analysis .
Q. What experimental controls are essential when studying this compound’s biological activity?
- Negative controls : Solvent-only (e.g., DMSO at ≤0.1% v/v) and untreated cell/animal cohorts.
- Positive controls : Reference inhibitors (e.g., rotenone for mitochondrial assays).
- Blinding : Use double-blind protocols for subjective endpoints (e.g., histopathology scoring) .
Properties
IUPAC Name |
methyl 1-oxidopyridin-1-ium-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(9)6-2-4-8(10)5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGNXRNOZMUURC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=[N+](C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284844 | |
Record name | Methyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3783-38-8 | |
Record name | 3783-38-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3783-38-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.